Bufrolin-d9
Description
Bufrolin-d9 is a deuterated analog of bufrolin, a compound characterized by its incorporation of nine deuterium atoms (denoted by the "-d9" suffix). Deuterated compounds like this compound are critical in analytical chemistry, particularly as internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterium substitution minimizes isotopic interference, enhancing accuracy in quantitative analyses .
Properties
Molecular Formula |
C₁₈H₇D₉N₂O₆ |
|---|---|
Molecular Weight |
365.38 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bufrolin-d9 vs. Tofenamic Acid
Structural Similarities and Differences :
- This compound : Presumed to feature a diphenylamine core with boronic acid (-B(OH)₂) and fluorine (-F) substituents. The deuterium atoms enhance its stability and analytical utility.
- Tofenamic Acid: A diphenylamine derivative with a carboxylic acid (-COOH) and chlorine (-Cl) group, classified as a non-steroidal anti-inflammatory drug (NSAID) .
Functional Comparison :
- Analytical Use : this compound serves as a deuterated internal standard, while tofenamic acid is primarily used therapeutically for pain and inflammation.
- Chemical Reactivity : The boronic acid group in this compound may facilitate Suzuki-Miyaura cross-coupling reactions, whereas the carboxylic acid in tofenamic acid contributes to its ionization and pharmacokinetics .
This compound vs. 3-Borono-4-fluorobenzhydrazide
Structural Similarities and Differences :
- This compound : Contains boronic acid and fluorine but lacks a hydrazide (-NH-NH₂) functional group.
- 3-Borono-4-fluorobenzhydrazide: Features a benzohydrazide backbone with boronic acid and fluorine substituents, often used as a synthetic intermediate .
Functional Comparison :
- Applications: this compound’s deuterated structure optimizes it for analytical precision, whereas 3-borono-4-fluorobenzhydrazide is employed in organic synthesis, particularly in constructing boron-containing heterocycles.
- Stability: Deuterium in this compound reduces metabolic degradation in biological matrices, unlike the non-deuterated hydrazide analog .
Data Table: Key Properties of this compound and Analogs
| Compound | Core Structure | Key Substituents | Deuterated | Primary Application |
|---|---|---|---|---|
| This compound | Diphenylamine | Boronic acid, Fluorine | Yes | Analytical Standard (MS/NMR) |
| Tofenamic Acid | Diphenylamine | Carboxylic acid, Chlorine | No | NSAID (Therapeutic) |
| 3-Borono-4-fluorobenzhydrazide | Benzo-hydrazide | Boronic acid, Fluorine | No | Synthetic Intermediate |
Research Findings and Implications
- Analytical Superiority: this compound’s deuterium labeling minimizes isotopic overlap, improving quantification accuracy in LC-MS/MS compared to non-deuterated analogs like tofenamic acid .
- Boron-Fluorine Synergy: Both this compound and 3-borono-4-fluorobenzhydrazide leverage boron-fluorine motifs for enhanced electronic properties, though their applications diverge (analytical vs. synthetic) .
- Thermodynamic Stability: Deuterium in this compound increases bond strength (C-D vs. C-H), reducing metabolic breakdown in biological studies, a feature absent in non-deuterated comparators .
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